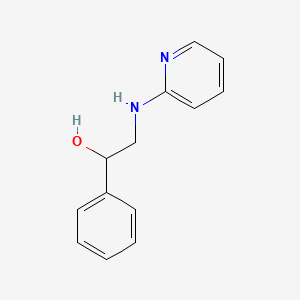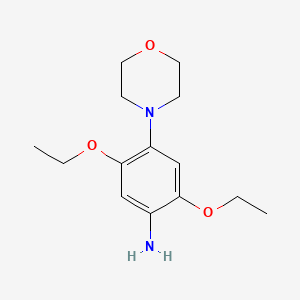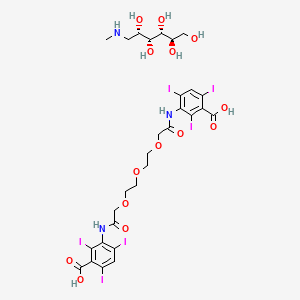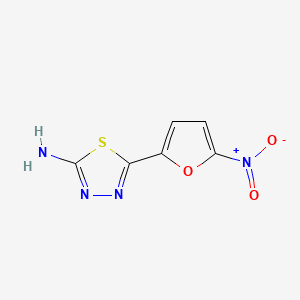
フェニラミドール
概要
科学的研究の応用
Fenyramidol has several scientific research applications, including:
Chemistry: Used as a model compound in the study of muscle relaxants and their chemical properties.
Biology: Investigated for its effects on muscle relaxation and its interactions with other biological molecules.
Medicine: Used in the treatment of musculoskeletal pain and spasms. .
Industry: Fenyramidol is used in the pharmaceutical industry for the production of muscle relaxant medications.
Safety and Hazards
作用機序
フェニラミドールは、中枢神経系に作用することで筋肉弛緩効果を発揮します。 脳と脊髄の中枢に作用して、筋肉の力を弱めることなく筋肉の硬直や痙攣を和らげます . その作用機序に関与する正確な分子標的と経路は完全に解明されていません .
類似化合物の比較
フェニラミドールは、メトカルバモールやカリソプロドールなどの他の筋肉弛緩剤に似ています。 フェニラミドールは、その特定の化学構造とその他の薬物との相互作用においてユニークです。 他のいくつかの筋肉弛緩剤とは異なり、フェニラミドールはフェニトインの代謝を阻害することが示されており、血漿フェニトイン濃度が上昇する可能性があります .
類似化合物
- メトカルバモール
- カリソプロドール
- シクロベンザプリン
フェニラミドールのユニークな化学構造とその他の薬物との特定の相互作用は、臨床的および研究的設定の両方で貴重な化合物となっています。
生化学分析
Biochemical Properties
Phenyramidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by blocking interneurons in the brain stem and spinal cord, which helps in reducing muscle spasms and pain . Phenyramidol interacts with enzymes involved in the metabolism of phenytoin, leading to possible increases in plasma phenytoin levels . This interaction highlights its role in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
Phenyramidol affects various types of cells and cellular processes. It influences cell function by blocking pain signals and reducing muscle spasms. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of specific interneurons in the brain stem and spinal cord . The reduction in pain and muscle spasms can lead to improved cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of Phenyramidol involves its binding interactions with biomolecules and enzyme inhibition. Phenyramidol blocks interneurons in the brain stem and spinal cord, which prevents the transmission of pain signals . This inhibition of interneurons leads to a reduction in muscle spasms and pain. Additionally, Phenyramidol inhibits the metabolism of phenytoin, which can result in increased plasma levels of phenytoin . This interaction demonstrates its ability to modulate enzyme activity and influence molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyramidol have been observed to change over time. Studies have shown that Phenyramidol is effective and well-tolerated in acute conditions of lumbago, musculoskeletal pain, and integumental pain when administered for up to 7 days . The stability and degradation of Phenyramidol over time have been studied, and it has been found to be a relatively safe and effective treatment option with minimal long-term adverse effects .
Dosage Effects in Animal Models
The effects of Phenyramidol vary with different dosages in animal models. Studies have shown that Phenyramidol exhibits effective and safe analgesic, myorelaxant, and anti-inflammatory activity with equivalent analgesic potency to Codeine and Meperidine . At higher dosages, Phenyramidol has been shown to provide significant improvement in painful musculoskeletal disorders without causing serious adverse effects . It is important to monitor for potential toxic or adverse effects at high doses.
Metabolic Pathways
Phenyramidol is involved in various metabolic pathways, including glucuronidation in the liver . The drug’s conjugated form is eliminated through the kidneys, highlighting its role in renal excretion . Phenyramidol’s interaction with enzymes involved in the metabolism of phenytoin further demonstrates its involvement in metabolic pathways and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Phenyramidol is transported and distributed within cells and tissues through various mechanisms. It is eliminated in the liver through glucuronidation and its conjugated form is excreted through the kidneys . The distribution of Phenyramidol within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Phenyramidol involves its activity in the brain stem and spinal cord, where it blocks interneurons to reduce pain and muscle spasms . The targeting signals and post-translational modifications that direct Phenyramidol to specific compartments or organelles are crucial for its function. The localization of Phenyramidol in these subcellular compartments is essential for its therapeutic effects.
準備方法
フェニラミドールの合成には、2-アミノピリジンとベンズアルデヒドを反応させて中間体シッフ塩基を形成し、次に水素化ホウ素ナトリウムなどの還元剤を使用して対応するアミンに還元する反応が含まれます。 最後のステップでは、アミンとエチレンオキシドを反応させてフェニラミドールが得られます .
化学反応の分析
フェニラミドールは、次のようないくつかのタイプの化学反応を起こします。
酸化: フェニラミドールは酸化されて対応するN-オキシドを形成することができます。
還元: フェニラミドールの合成におけるシッフ塩基中間体は、水素化ホウ素ナトリウムを使用してアミンに還元されます。
これらの反応で使用される一般的な試薬には、還元のための水素化ホウ素ナトリウムと、酸化反応のためのさまざまな酸化剤が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
フェニラミドールは、次のようないくつかの科学研究アプリケーションを持っています。
化学: 筋肉弛緩剤とその化学的性質の研究におけるモデル化合物として使用されています。
生物学: 筋肉弛緩に対する効果とその他の生物学的分子との相互作用について調査されています。
類似化合物との比較
Fenyramidol is similar to other muscle relaxants such as methocarbamol and carisoprodol. it is unique in its specific chemical structure and its interactions with other drugs. Unlike some other muscle relaxants, fenyramidol has been shown to inhibit the metabolism of phenytoin, leading to possible increases in plasma phenytoin levels .
Similar Compounds
- Methocarbamol
- Carisoprodol
- Cyclobenzaprine
Fenyramidol’s unique chemical structure and its specific interactions with other drugs make it a valuable compound in both clinical and research settings.
特性
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAJXCPGHPJVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862185 | |
| Record name | Fenyramidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from dilute methanol). (NTP, 1992) | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
553-69-5 | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | α-[(2-Pyridinylamino)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenyramidol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenyramidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenyramidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenyramidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenyramidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYRAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V02WL7O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180 to 185 °F (NTP, 1992) | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phenyramidol?
A1: Phenyramidol exerts analgesic and muscle relaxant effects primarily through interneuronal blockade within the spinal cord and brainstem. [, ] This means it disrupts the transmission of pain signals within the central nervous system.
Q2: How does Phenyramidol's mechanism differ from other muscle relaxants or analgesics?
A2: Unlike many other muscle relaxants or analgesics, Phenyramidol's activity is not directly related to GABAergic mechanisms. [] Its unique structure and interneuronal blocking action distinguish it from commonly used drugs in these categories.
Q3: What is the molecular formula and weight of Phenyramidol hydrochloride?
A3: The molecular formula of Phenyramidol hydrochloride is C13H14N2O·HCl, and its molecular weight is 246.7 g/mol. []
Q4: Are there any spectroscopic data available for Phenyramidol?
A4: Yes, Phenyramidol and its metabolites can be analyzed using ultraviolet spectrophotometry. [, ] Additionally, Gas chromatography and Mass Spectrometry have been used to identify and quantify Phenyramidol and its metabolites in biological samples. [, ]
Q5: How is Phenyramidol metabolized in the body?
A5: Phenyramidol undergoes extensive metabolism primarily in the liver. [, , ] The primary metabolic pathway involves conjugation with glucuronic acid, forming Phenyramidol glucuronide, which is then excreted in the urine. [, ] Other metabolic pathways include hydroxylation of the pyridine ring and cleavage of the ethanolamine chain. [, ]
Q6: Does Phenyramidol interact with other drugs?
A6: Yes, Phenyramidol has been shown to inhibit the metabolism of bishydroxycoumarin in mice, rabbits, and humans. [] This interaction prolongs the pharmacologic effect of the anticoagulant and could lead to adverse events. Additionally, it can elevate plasma concentrations of diphenylhydantoin when co-administered, potentially leading to increased anticonvulsant effects. []
Q7: Are there any genetic factors influencing Phenyramidol metabolism?
A7: While not directly related to Phenyramidol, research has shown that genetic factors can influence the metabolism of drugs like bishydroxycoumarin and antipyrine in rabbits. [] This suggests that genetic variability in drug metabolism might also apply to Phenyramidol, though further research is needed.
Q8: What are the potential adverse effects associated with Phenyramidol?
A8: Phenyramidol has been associated with a few reported cases of hepatotoxicity, meaning it can potentially cause liver damage. [, ] One study reported elevated liver enzymes in some patients receiving Phenyramidol, which normalized after discontinuing the drug. [] Monitoring liver function in patients using Phenyramidol, especially those with pre-existing liver disease or taking other potentially hepatotoxic medications, is advisable. []
Q9: Are there any other safety concerns regarding Phenyramidol use?
A9: While generally well-tolerated, Phenyramidol can cause mild side effects such as gastrointestinal discomfort. [] A case report documented acute tubular necrosis (ATN) potentially linked to Phenyramidol use for back pain, suggesting a possible risk of kidney damage. [] More research is needed to fully understand the potential nephrotoxic effects of this drug.
Q10: What analytical methods are used to characterize and quantify Phenyramidol?
A10: Several analytical techniques have been employed to study Phenyramidol and its metabolites. These include:
- Ultraviolet (UV) Spectrophotometry: This method exploits the drug's UV absorbance properties for quantification in various matrices. [, ]
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (MS), allows for the separation and identification of Phenyramidol and its metabolites in complex mixtures like biological samples. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers another method for separating and quantifying Phenyramidol in pharmaceutical formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)







